Tert-butyl 4,5-diaminopentanoate is a compound with significant relevance in organic chemistry and pharmaceutical research. It is classified as an amino acid derivative, specifically a tert-butyl ester of a diamino acid. The compound has garnered attention due to its potential applications in drug development and as a building block in synthetic organic chemistry.
The compound is cataloged under various identifiers, including its Chemical Abstracts Service number (CAS No. 108607-02-9) and the International Union of Pure and Applied Chemistry (IUPAC) name: tert-butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride. It is categorized as an amino acid derivative due to the presence of two amino groups in its structure, which are crucial for its reactivity and interactions in biological systems.
The synthesis of tert-butyl 4,5-diaminopentanoate typically involves several steps:
Tert-butyl 4,5-diaminopentanoate has a molecular formula of with a molecular weight of approximately 238.71 g/mol. Its structure features:
The structural representation can be depicted using the simplified molecular-input line-entry system (SMILES) notation: CC(C)(C)OC(=O)CC[C@H](N)C(N)=O.[H]Cl .
Tert-butyl 4,5-diaminopentanoate can participate in various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate.
The mechanism of action for tert-butyl 4,5-diaminopentanoate involves its interaction with biological molecules through hydrogen bonding and ionic interactions facilitated by its amino groups. These interactions may influence enzyme activities or receptor binding processes, contributing to its potential biological activity .
Tert-butyl 4,5-diaminopentanoate exhibits several notable physical and chemical properties:
These properties are critical for understanding how the compound behaves in various chemical environments.
Tert-butyl 4,5-diaminopentanoate has several scientific applications:
The versatility of this compound makes it a valuable asset in various fields of research and industry.
Tert-butyl 4,5-diaminopentanoate is a bifunctional amino acid derivative characterized by a pentanoate backbone featuring primary amino groups at the C4 and C5 positions, protected by a tert-butyl ester at the carboxyl terminus. Its systematic IUPAC name is tert-butyl 4,5-diaminopentanoate, with the molecular formula C₉H₂₀N₂O₂ and a molecular weight of 188.27 g/mol [4]. The C5 amino group is part of a carboxamide moiety when derivatized, as in its oxidized variant tert-butyl 4,5-diamino-5-oxopentanoate (C₉H₁₈N₂O₃, MW 202.25 g/mol) [2].
The compound is frequently isolated as a hydrochloride salt to enhance stability and crystallinity. tert-Butyl 4,5-diamino-5-oxopentanoate hydrochloride (CAS: 1323411-16-0, C₉H₁₉ClN₂O₃, MW 238.72 g/mol) exhibits a melting point of >150°C (dec.) and appears as a white to off-white crystalline solid [6]. Its solid-state structure has been characterized by powder X-ray diffraction (PXRD), revealing distinct crystallinity advantageous for purification [1] [3].
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3